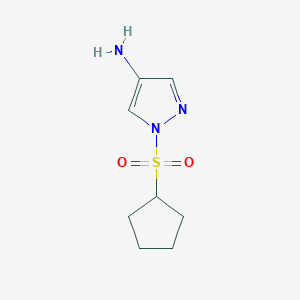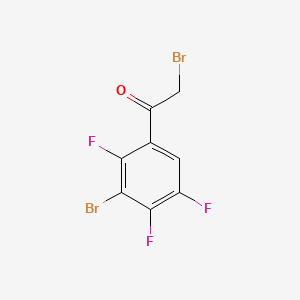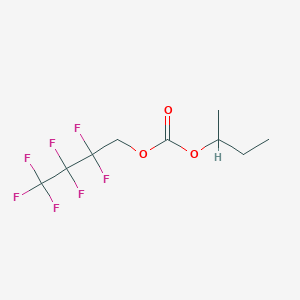
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a cyclopentane ring attached to a sulfonyl group, which is further connected to a pyrazole ring with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with 4-aminopyrazole. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chloride by the amine group on the pyrazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form sulfinyl or thiol derivatives, depending on the reducing agent used.
Substitution: The amine group on the pyrazole ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles, including alkyl halides or acyl chlorides, in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives of the pyrazole ring.
Scientific Research Applications
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Cyclopentanesulfonyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position.
1-(Cyclohexanesulfonyl)-1H-pyrazol-4-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Cyclopentanesulfonyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the sulfonyl and amine groups, which can influence its reactivity and interaction with biological targets. The cyclopentane ring provides a distinct steric environment that can affect the compound’s overall stability and solubility.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
1-cyclopentylsulfonylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c9-7-5-10-11(6-7)14(12,13)8-3-1-2-4-8/h5-6,8H,1-4,9H2 |
InChI Key |
WOALYEVEQKULDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)






![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)


![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

